molecular formula C10H9F3O B1590555 1-(4-(Trifluoromethyl)phenyl)propan-2-one CAS No. 713-45-1

1-(4-(Trifluoromethyl)phenyl)propan-2-one

Cat. No. B1590555
CAS RN: 713-45-1
M. Wt: 202.17 g/mol
InChI Key: UIPDPUXNQIWJLF-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)propan-2-one, also known as 1-(4-TFMP) and 4-trifluoromethylphenylpropionate, is an organic compound with a molecular formula of C10H9F3O. It is a colorless liquid with a low boiling point and a low vapor pressure. 1-(4-TFMP) has a wide range of applications in the fields of chemical synthesis, drug development, and biochemistry. It is used as a reagent in the synthesis of other compounds, as a solvent for drug discovery, and as a fluorophore for biochemical and physiological studies.

Scientific Research Applications

Synthesis and Spectroelectrochemical Properties

1-(4-(Trifluoromethyl)phenyl)propan-2-one is utilized in the synthesis of novel compounds with potential applications in electrochemical technologies. For instance, Aktaş Kamiloğlu et al. (2018) synthesized new phthalocyanines with peripheral positions containing this compound. These phthalocyanines demonstrated metal-based or ligand-based electron transfer properties, indicating potential applications in various electrochemical fields (Aktaş Kamiloğlu et al., 2018).

Crystal Structures and Hirshfeld Surface Studies

The compound has been used in the synthesis and structural analysis of chalcone derivatives. Salian et al. (2018) synthesized chalcone derivatives using 1-(4-(Trifluoromethyl)phenyl)propan-2-one, revealing insights into molecular structures through X-ray diffraction and Hirshfeld surface analysis (Salian et al., 2018).

Synthesis of Cholesteryl Ester Transfer Protein Inhibitors

In pharmaceutical research, the compound has been used in the synthesis of cholesteryl ester transfer protein inhibitors. Li et al. (2010) developed a method for synthesizing a potent CETP inhibitor using 1-(4-(Trifluoromethyl)phenyl)propan-2-one, which demonstrated high purity and yield (Li et al., 2010).

Synthesis of 1-(Trifluoromethylsulfonamido)propan-2-yl Esters

Gómez-García et al. (2017) developed a method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl esters. They assessed the cytotoxic activity of these compounds on cancer cell lines, demonstrating potential applications in cancer therapy (Gómez-García et al., 2017).

Synthesis of Novel Poly(arylene ether)s

Rahmani and Mahani (2015) utilized 1-(4-(Trifluoromethyl)phenyl)propan-2-one in the synthesis of new polyaromatic ethers containing oxadiazole and triazole units. These polymers exhibited good thermal stability and potential for various industrial applications (Rahmani & Mahani, 2015).

Synthesis of Fluorinated Polyimides

Tao et al. (2009) synthesized highly fluorinated polyimides using 1-(4-(Trifluoromethyl)phenyl)propan-2-one. These polyimides showed excellent thermal stability, mechanical properties, and optical transparency, suggesting applications in the materials science field (Tao et al., 2009).

Safety And Hazards

Warning label; potential health hazards (H302, H315, H319, H335)

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPDPUXNQIWJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494044
Record name 1-[4-(Trifluoromethyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethyl)phenyl)propan-2-one

CAS RN

713-45-1
Record name 1-[4-(Trifluoromethyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)phenyl]propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[4-(Trifluoromethyl)phenyl]-2-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H76NK2U26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D González‐Martínez, V Gotor… - … Synthesis & Catalysis, 2019 - Wiley Online Library
Herein, a sequential and selective chemoenzymatic approach is described involving the metal‐catalysed Wacker‐Tsuji oxidation of allylbenzenes followed by the amine transaminase‐…
Number of citations: 17 onlinelibrary.wiley.com
B Noverges, C Mollar, M Medio‐Simón… - … Synthesis & Catalysis, 2013 - Wiley Online Library
The cross‐coupling reaction of chloro‐ and bromomethyl oxime ethers with a wide range of aryl‐, heteroaryl‐ and vinylboronic acids in the presence of catalytic palladium complexes …
Number of citations: 16 onlinelibrary.wiley.com
YF Liang, K Wu, S Song, X Li, X Huang, N Jiao - pstorage-acs-6854636.s3 …
Reaction conditions: 3a (30 mg, 0.2 mmol), NBS (7.2 mg, 20 mol%), and [18O]-DMSO (0.4 mL) and a stir bar were added to a 20 mL reaction tube under air. The mixture was stirred at …
FZ Ibn Majdoub Hassani, S Amzazi, I Lavandera - Molecules, 2019 - mdpi.com
In the last decade, new types of solvents called deep eutectic solvents (DES) have been synthesized and commercialized. Among their main advantages, they can be eco-friendly and …
Number of citations: 35 www.mdpi.com
T Wang, C Liu, D Xu, J Xu, Z Yang - Molecules, 2022 - mdpi.com
A highly chemoselective conversion of α,β-disubstituted nitroalkenes to ketones is developed. An acid-compatible iridium catalyst serves as the key to the conversion. At a 2500 S/C ratio…
Number of citations: 2 www.mdpi.com
C Janot, JB Chagnoleau, NR Halcovitch… - The Journal of …, 2019 - ACS Publications
Despite recent advances, a general method for the synthesis of α-carbonyl-α′-(hetero)aryl sulfoxonium ylides is needed to benefit more greatly from the potential safety advantages …
Number of citations: 15 pubs.acs.org
JE Schultz - 2019 - search.proquest.com
Metal-catalyzed asymmetric reactions have become increasingly important for the synthesis of enantiomerically pure chemicals in the pharmaceutical, agrochemical, fragrance, and …
Number of citations: 0 search.proquest.com
Y Tan - 2013 - escholarship.org
This dissertation discusses three studies on the Pd-catalyzed direct functionalization of aromatic CH bonds. 1) Methods for direct amination are developed. 2) Mechanistic studies on …
Number of citations: 2 escholarship.org
B Noverges Pedro - 2015 - roderic.uv.es
La síntesis y funcionalización de compuestos carbonílicos ha atraído la atención de los químicos a lo largo del tiempo ya que el grupo carbonilo es una función muy versátil en química …
Number of citations: 0 roderic.uv.es
BN Pedro - 2015 - core.ac.uk
PRÓLOGO sta Memoria para optar al grado de Doctor se presenta en forma de compendio de publicaciones con la siguiente estructura en base al reglamento establecido por la …
Number of citations: 2 core.ac.uk

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